Synthetic Route Differentiation: Mitsunobu-Based Access Versus Direct Electrophilic Bromination
The 4-bromo-2-methoxy-6-methylpyridine scaffold is accessed via a Mitsunobu reaction between 4-bromo-6-methylpyridin-2-ol and methanol, yielding 30% (65 mg from 200 mg starting material) . In contrast, the 5-bromo regioisomer (CAS 126717-59-7) is prepared by direct electrophilic bromination of 2-methoxy-6-methylpyridine—a fundamentally different and operationally simpler route [1]. The 5-bromo isomer cannot serve as a surrogate for the 4-bromo compound because the bromine position dictates the regiochemistry of all subsequent cross-coupling or nucleophilic aromatic substitution steps.
| Evidence Dimension | Synthetic route and yield |
|---|---|
| Target Compound Data | Mitsunobu reaction from 4-bromo-6-methylpyridin-2-ol; 30% isolated yield |
| Comparator Or Baseline | 5-Bromo-2-methoxy-6-methylpyridine (CAS 126717-59-7): direct electrophilic bromination of 2-methoxy-6-methylpyridine |
| Quantified Difference | Target requires a 2-step sequence via a pyridin-2-ol intermediate; 5-bromo isomer is obtained in a single step via electrophilic substitution |
| Conditions | Target: THF, PPh₃, DIAD, MeOH, RT, 18 h; Comparator: Br₂ or NBS under controlled conditions |
Why This Matters
Procurement of the 4-bromo isomer cannot be circumvented by purchasing the more readily accessible 5-bromo analog, ensuring sustained demand for this specific CAS number.
- [1] Gray, M.; Konopski, J. P.; Langlois, Y. Functionalisation of 2-Methoxy-6-methylpyridine. Synthetic Communications 1994, 24 (9), 1367–1379. Selective bromination affords 5-bromo-2-methoxy-6-methylpyridine. https://www.scilit.net/publications/262ee90daf5acbfacf48910ad6b300b6 (accessed 2026-04-25). View Source
